4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is a chemical compound that features a trifluoromethyl group and a tert-butyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE
- 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONYL CHLORIDE
- 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONIC ACID
Uniqueness
4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to the presence of both trifluoromethyl and tert-butyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H18F3NO2S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H18F3NO2S/c1-16(2,3)12-8-10-13(11-9-12)24(22,23)21-15-7-5-4-6-14(15)17(18,19)20/h4-11,21H,1-3H3 |
InChI Key |
WDZDIPWUVSQBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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